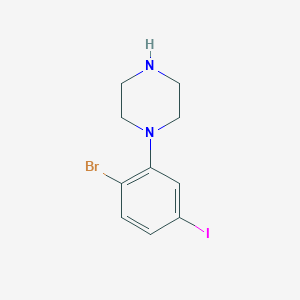

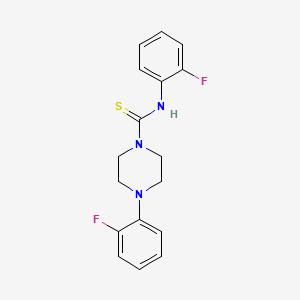

![molecular formula C15H17N3O B2954355 N-([2,3'-bipyridin]-5-ylmethyl)butyramide CAS No. 2034208-98-3](/img/structure/B2954355.png)

N-([2,3'-bipyridin]-5-ylmethyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyramide is the amide of butyric acid and has the molecular formula C4H9NO . It is a white solid that is freely soluble in water and ethanol, but slightly soluble in diethyl ether .

Synthesis Analysis

Butyramide can be synthesized by several methods, including the catalytic hydration of butyronitrile, the reaction of butyryl chloride with ammonium salts, and the reduction of butyraldoxime . A biocatalytic process for the biotransformation of butyronitrile to butyramide using free and immobilized cells of Bacillus sp. APB-6 has also been developed .Molecular Structure Analysis

The molecular structure of butyramide consists of a butyric acid molecule where the hydroxyl group (OH) is replaced by an amide group (NH2) .Physical And Chemical Properties Analysis

Butyramide has a molar mass of 87.122 g/mol. It has a density of 1.03 g/cm3. Its melting point is between 115 to 116 °C, and its boiling point is 216 °C .Scientific Research Applications

Synthesis of Hydroxamic Acids

Butyramide, a valuable chemical commodity, finds its applications in the synthesis of hydroxamic acids . Hydroxamic acids are organic compounds that are used in a variety of applications, including chelation therapy, agriculture, and polymer chemistry.

Induction of Differentiation in Erythroleukemia Cells

Butyramide has been used in the induction of differentiation in erythroleukemia cells in mice . This suggests potential applications in the field of cancer research and treatment.

Synthesis of Bioactive Organotin Compounds

Butyramide is used in the synthesis of bioactive organotin compounds . These compounds have a wide range of applications, including as biocides, catalysts, and stabilizers for PVC.

Electrorheological Fluids

The solutions of butyramide are used as electrorheological (ER) fluids . ER fluids change their viscosity in response to an applied electric field, making them useful in devices such as clutches, valves, and dampers.

Therapeutic Management

The butyramide derivatives are used for therapeutic management as analgesic, anticonvulsant, cardiovascular (antihypertensive and diuretic), psychotropic (antidepressant and neuroleptic) and anti-inflammatory agents, and antiarrhythmic .

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives, including “N-([2,3’-bipyridin]-5-ylmethyl)butyramide”, are extensively used as ligands in transition-metal catalysis . They play a crucial role in many important chemical reactions.

Photosensitizers

Bipyridines and their derivatives are used as photosensitizers . Photosensitizers are substances that promote photochemical reactions when exposed to light, making them useful in a variety of applications, including solar energy conversion and photodynamic therapy.

Supramolecular Structures

Bipyridines and their derivatives are used in the construction of supramolecular structures . These structures have potential applications in areas such as nanotechnology, materials science, and drug delivery.

Mechanism of Action

Target of Action

The primary target of a compound depends on its structure and functional groups. For instance, butyramide, a related compound, targets the Aliphatic amidase expression-regulating protein .

Mode of Action

The mode of action of a compound is how it interacts with its target to exert its effects. Butyramide negatively regulates the expression of the aliphatic amidase operon .

Biochemical Pathways

The affected pathways depend on the compound’s target. In the case of butyramide, it affects the pathways involving the Aliphatic amidase expression-regulating protein .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For butyramide, it exhibits protein kinase activity .

properties

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-2-4-15(19)18-10-12-6-7-14(17-9-12)13-5-3-8-16-11-13/h3,5-9,11H,2,4,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIWDGQLSQANHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=CN=C(C=C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954274.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2954277.png)

![4-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2954278.png)

![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2954281.png)

![1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2954282.png)

![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)

![methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B2954289.png)